molecular formula C11H17NO3S B1392770 Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate CAS No. 1194701-70-6

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Cat. No.: B1392770
CAS No.: 1194701-70-6
M. Wt: 243.32 g/mol
InChI Key: XOLQMWXLDWTQBW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate: is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.32 g/mol . This compound is characterized by its unique structure, which includes a spirocyclic framework with sulfur and nitrogen atoms incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups, followed by oxidation and esterification steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Replacement of the ethyl ester group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: this compound sulfoxide or sulfone.

  • Reduction: Ethyl 3-hydroxy-1-thia-4-azaspiro[4.5]decane-6-carboxylate.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks.

Biology: This compound may be used in biological studies to investigate the effects of spirocyclic structures on biological systems, potentially leading to the development of new pharmaceuticals.

Medicine: Research into the medicinal properties of this compound could lead to its use in drug development, particularly in areas where spirocyclic structures are beneficial.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Ethyl 3-oxo-1-oxa-4-azaspiro[4.5]decane-6-carboxylate: Similar structure but with an oxygen atom instead of sulfur.

  • Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-7-carboxylate: Similar structure but with a different position of the carboxylate group.

Uniqueness: Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is unique due to its specific arrangement of atoms, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-2-15-10(14)8-5-3-4-6-11(8)12-9(13)7-16-11/h8H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLQMWXLDWTQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC12NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
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Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

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